Corydine Corydine Corydine is a natural product found in Laurelia novae-zelandiae, Stephania tetrandra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 476-69-7
VCID: VC21346657
InChI: InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
SMILES:
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Corydine

CAS No.: 476-69-7

Cat. No.: VC21346657

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Corydine - 476-69-7

CAS No. 476-69-7
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Standard InChI InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Standard InChI Key IDQUPXZJURZAGF-ZDUSSCGKSA-N
Isomeric SMILES CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC
Canonical SMILES CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC

Chemical Properties and Structure

Structural Characteristics

Corydine features a tetracyclic structure typical of aporphine alkaloids. Its IUPAC name is (6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol, which indicates the presence of three methoxy groups, one hydroxyl group, and a methyl-substituted nitrogen atom within its molecular framework . The stereochemistry at position 6a is defined as S, which is important for its biological activity.

Physical and Chemical Properties

The key physical and chemical properties of corydine are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₂₃NO₄
Molecular Weight341.40 g/mol
Exact Mass341.16270821 g/mol
Topological Polar Surface Area (TPSA)51.20 Ų
XlogP2.60
StereochemistryABSOLUTE
Defined Stereocenters1/1
E/Z Centers0
Charge0

Table 1: Physical and Chemical Properties of Corydine

Chemical Identifiers

For research and database purposes, corydine is associated with several chemical identifiers:

Identifier TypeValue
SMILES (Canonical)CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
SMILES (Isomeric)CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC
InChIInChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
InChIKeyIDQUPXZJURZAGF-ZDUSSCGKSA-N

Table 2: Chemical Identifiers for Corydine

Synonyms

Corydine is known by several synonyms in scientific literature, including:

  • 476-69-7 (CAS Registry Number)

  • (+)-Corydine

  • Glaucentrine

  • Glaucentrin

  • d-Corydine

  • (S)-(+)-Corydine

  • O-Methylcorytuberine

Natural Sources

Corydine can be extracted from several plant species, primarily from those belonging to the Papaveraceae and Fumariaceae families. The documented natural sources of corydine include:

  • Chelidonium majus (Greater celandine)

  • Corydalis marschalliana

  • Corydalis bulbosa

  • Corydalis slivenensis

  • Glaucium grandiflorum

These plant species have been used in various traditional medicine systems for centuries, with their medicinal properties potentially attributed to their alkaloid content, including corydine. In particular, Corydalis species are widely used in traditional Chinese medicine for their analgesic and sedative properties .

Pharmacological Activities

Anti-cancer Properties

Corydine has demonstrated efficacy as an anti-cancer compound in several cell models. While the exact mechanisms remain under investigation, preliminary studies suggest that corydine may interfere with cell proliferation pathways that are dysregulated in cancer cells . The compound's interaction with specific cellular targets, particularly its predicted binding to the Nuclear factor NF-kappa-B p105 subunit, may contribute to its anti-cancer effects .

Antiprotozoal Activities

Corydine, along with related compounds from Stephania dinklagei, has been examined for antiprotozoal activities. These studies suggest potential applications in treating infections caused by protozoan parasites, though more research is needed to elucidate the specific mechanisms and efficacy across different protozoal species .

Neuromuscular Blocking Effects

TargetProbability (%)Model Accuracy (%)
Nuclear factor NF-kappa-B p105 subunit99.0596.09
Dopamine D2 receptor98.3495.62
Dopamine D1 receptor94.9091.00
Monoamine oxidase A94.8991.49
DNA-(apurinic or apyrimidinic site) lyase91.4691.11

Table 3: Predicted Target Interactions of Corydine

The high probability of interaction with dopamine receptors is particularly noteworthy, as it aligns with findings that some Corydalis alkaloids mediate their analgesic effects partly through dopamine D2 receptors .

Research Methods and Applications

Extraction and Purification

The extraction and purification of corydine, like other alkaloids from plant sources, typically involves several steps:

  • Initial extraction using appropriate solvents (often ethanol-based solutions)

  • Adjustment of pH to optimize alkaloid extraction

  • Liquid-solid separation processes

  • Purification techniques such as column chromatography

Recent optimization studies for Corydalis alkaloids have employed Q-marker-based comprehensive scoring (CS) and uniform design methods to improve extraction efficiency. These approaches consider factors such as solvent concentration, pH, liquid-solid ratio, extraction time, and frequency .

Analytical Methods

Several analytical methods can be employed for the identification and quantification of corydine:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

These techniques are essential for quality control in research and potential pharmaceutical applications involving corydine .

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